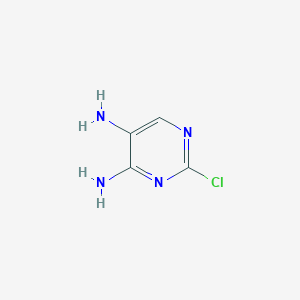

2-Chloropyrimidine-4,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-8-1-2(6)3(7)9-4/h1H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUJVEOOSNUDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163353 | |

| Record name | 2-Chloropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-08-4 | |

| Record name | 2-Chloro-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyrimidine-4,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4,5-diaminopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloropyrimidine-4,5-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5LFP3QGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyrimidine-4,5-diamine: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4,5-diamine (CAS No. 14631-08-4) is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a reactive chlorine atom and two adjacent amino groups on a pyrimidine core, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, reactivity, and key applications, with a focus on its role in the development of therapeutic agents.

Part 1: Core Chemical and Physical Properties

This compound is a stable solid at room temperature. Its key identifiers and physicochemical properties are summarized below.

Identifiers and Molecular Structure

| Property | Value | Source(s) |

| CAS Number | 14631-08-4 | [2][3] |

| Molecular Formula | C₄H₅ClN₄ | [2][3] |

| Molecular Weight | 144.56 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4,5-Diamino-2-chloropyrimidine, 2-Chloro-4,5-diaminopyrimidine | [2][4] |

| SMILES | C1=C(C(=NC(=N1)Cl)N)N | [2] |

| InChIKey | QDUJVEOOSNUDDW-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [5] |

| Density | 1.564 g/cm³ | [4] |

| Boiling Point | 417.9°C at 760 mmHg | [4] |

| Flash Point | 206.5°C | [4] |

| Vapor Pressure | 3.43E-07 mmHg at 25°C | [4] |

| Solubility | Soluble in dimethyl sulfoxide.[5] A related isomer, 2,4-diamino-6-chloropyrimidine, is described as having moderate water solubility and is more soluble in organic solvents like ethanol and methanol.[6] Quantitative solubility data for the title compound is not readily available and should be determined experimentally for specific applications. | |

| pKa | Data available in the IUPAC Digitized pKa Dataset.[2] |

Part 2: Structural and Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Molecular Structure

The molecule consists of a pyrimidine ring substituted with a chlorine atom at the C2 position and two amine groups at the C4 and C5 positions. The electron-withdrawing nature of the two ring nitrogens and the chlorine atom makes the pyrimidine core electron-deficient, which is a key determinant of its reactivity.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Step 1: Reaction Setup: A mixture of 2-chloro-5-nitropyrimidin-4-amine (1.0 g, 5.7 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.2 g, 22.9 mmol) in ethanol (55 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Step 2: Reduction: The mixture is heated to 80°C and stirred for two hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Step 3: Quenching and Workup: After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate (EtOAc), and Celite is added. The mixture is then carefully basified to a pH of 9-10 with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Step 4: Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with additional EtOAc. The organic layer of the filtrate is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

Step 5: Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-100%) to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electron-deficient pyrimidine ring and its substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The most important reaction of this compound is the nucleophilic aromatic substitution at the C2 position. The pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens. The chlorine atom at C2 serves as an excellent leaving group. This reaction is facile with a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to diverse 2-substituted-4,5-diaminopyrimidines.

Mechanism: SₙAr Reaction

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

-

Cyclization to Form Purines: The vicinal diamine functionality at the C4 and C5 positions is a classic precursor for the synthesis of purines and other fused heterocyclic systems. This is often achieved through the Traube purine synthesis, which involves condensation with a one-carbon unit source like formic acid or a derivative. [7]This reaction pathway is fundamental to the synthesis of many biologically active purine analogs. [8]

Part 4: Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable starting material in several fields.

Pharmaceutical Intermediate

-

Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors. [9]this compound serves as a key starting material for building libraries of compounds that target various kinases implicated in cancer and inflammatory diseases. The SₙAr reaction at C2 and subsequent modifications of the amino groups allow for systematic exploration of the structure-activity relationship (SAR).

-

Antiviral and Anticancer Agents: As a precursor to purine analogs, this compound is instrumental in the synthesis of nucleoside and non-nucleoside analogs with potential antiviral (including anti-HIV) and anticancer activities. [1][7]* Other Therapeutic Areas: The pyrimidine core is present in a wide range of therapeutic agents, and this building block can be used to synthesize compounds for various other targets. [10]

Agrochemicals and Materials Science

-

Agrochemicals: It serves as a building block for the synthesis of novel fungicides and plant growth regulators. [1]* Materials Science: The molecule can be used in the preparation of nitrogen-containing heterocyclic polymers or as a ligand in coordination chemistry. [1]

Part 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed. [2]* H312: Harmful in contact with skin. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H332: Harmful if inhaled. [2] GHS Pictogram:

-

GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry place.

Toxicity Data

No specific LD50 data for this compound is readily available. However, for the related isomer, 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2), the following data has been reported:

-

Oral LD50 (rat): 740 mg/kg

This information should be used for guidance only, and the target compound should be handled as a substance with significant potential toxicity.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Barrett, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6497.

- Wikipedia. (n.d.). Minoxidil.

- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information.

- Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- Google Patents. (n.d.). Pyrimidin-2,4-diamine derivatives as kinase inhibitors.

- ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.

- Patsnap. (n.d.). Method for synthesizing 2,4-diamino-6-chloropyrimidine.

- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). 1H NMR - Chemical Shift List.

- SBQ. (n.d.). SUPPLEMENTARY MATERIAL.

- MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Chemical-Suppliers.com. (n.d.). This compound.

- NIST. (n.d.). 2-Amino-5-chloropyrimidine.

- SIELC Technologies. (2018). This compound.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Stanford Chemicals. (n.d.). This compound.

- Hindawi. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- University of Calgary. (n.d.). 13C-NMR.

- Google Patents. (n.d.). Pyrimidine-2,4-diamine derivatives as kinase inhibitors.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- National Center for Biotechnology Information. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Journal of the Chemical Society. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine.

- The Medical Biochemistry Page. (2020). Purine and Pyrimidine Metabolism.

- YouTube. (2018). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic.

- National Center for Biotechnology Information. (2001). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.

Sources

- 1. stanfordchem.com [stanfordchem.com]

- 2. This compound | C4H5ClN4 | CID 84565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 14631-08-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 14631-08-4 [chemnet.com]

- 5. 2-Amino-4-chloropyrimidine CAS#: 3993-78-0 [m.chemicalbook.com]

- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. researchgate.net [researchgate.net]

- 9. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloropyrimidine-4,5-diamine (CAS 14631-08-4)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloropyrimidine-4,5-diamine, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, spectroscopic profile, a field-proven synthesis protocol with mechanistic insights, key reactivity patterns, and essential safety protocols.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyrimidine featuring two adjacent amino groups and a reactive chlorine atom. This unique arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures, particularly fused heterocyclic systems prevalent in pharmacologically active compounds.[1]

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 14631-08-4 | [2][3][4] |

| Molecular Formula | C₄H₅ClN₄ | [2][4][5] |

| Molecular Weight | 144.56 g/mol | [2][4][5] |

| IUPAC Name | This compound | [4][] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 220 °C (decomposes) | [2] |

| Boiling Point | 417.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | C1=C(C(=NC(=N1)Cl)N)N | [2][3] |

| InChIKey | QDUJVEOOSNUDDW-UHFFFAOYSA-N |[2][4] |

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following data serves as a reference for the characterization of this compound.

Table 2: Key Spectroscopic Data

| Spectroscopy | Characteristic Features |

|---|---|

| ¹³C NMR | Expected signals for four distinct aromatic carbons. The carbon bearing the chlorine (C2) will be significantly deshielded. Carbons attached to amino groups (C4, C5) will appear upfield relative to the unsubstituted C6. Approximate shifts: C2 (~158-162 ppm), C4/C5 (~140-150 ppm), C6 (~110-120 ppm).[4][7] |

| Mass Spec (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z 144, with a characteristic [M+2]⁺ peak at m/z 146 of approximately one-third the intensity, confirming the presence of a single chlorine atom.[4] |

| Infrared (IR) | - N-H Stretch: Doublet peak in the range of 3300-3500 cm⁻¹ characteristic of primary amine groups (-NH₂). - C=N/C=C Stretch: Multiple absorptions in the 1550-1650 cm⁻¹ region, typical for the pyrimidine ring. - N-H Bend: Absorption around 1600-1640 cm⁻¹. - C-Cl Stretch: Signal in the fingerprint region, typically 600-800 cm⁻¹.[8][9] |

Synthesis and Purification Protocol

The most common and reliable laboratory synthesis involves the reduction of a nitro-substituted precursor. This protocol is based on established procedures and provides a robust method for obtaining high-purity material.[2]

Reaction Scheme: Reduction of 2-chloro-5-nitropyrimidin-4-amine

Caption: High-level workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology

Materials:

-

2-chloro-5-nitropyrimidin-4-amine (1.0 g, 5.7 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.2 g, 22.9 mmol, 4 eq.)

-

Ethanol (EtOH), anhydrous (55 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: Charge a round-bottom flask with 2-chloro-5-nitropyrimidin-4-amine (1.0 g) and SnCl₂·2H₂O (5.2 g). Add ethanol (55 mL) and equip the flask with a reflux condenser. Purge the system with an inert gas, such as nitrogen (N₂), and maintain this atmosphere throughout the reaction.[2]

-

Expert Insight: An inert atmosphere is crucial to prevent the oxidation of the Sn(II) reagent, ensuring its full reducing potential is available for the nitro group conversion.

-

-

Reduction: Heat the reaction mixture to 80 °C and stir vigorously for two hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: SnCl₂ is a classic and cost-effective reagent for the reduction of aromatic nitro groups to amines. The reaction proceeds via a series of single-electron transfers. Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a practical rate.

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.[2]

-

Workup and Neutralization: To the resulting residue, add ethyl acetate and a small amount of Celite®. Carefully add saturated aqueous Na₂CO₃ solution dropwise with stirring until the pH of the aqueous layer is between 9 and 10.[2]

-

Expert Insight: Basification is a critical step. It neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides. The desired diamine product is a free base and more soluble in the organic solvent (EtOAc) under these conditions.

-

-

Filtration and Extraction: Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts, washing the pad thoroughly with additional ethyl acetate.[2] Transfer the filtrate to a separatory funnel, separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, and filter.[2]

-

Expert Insight: Celite® provides a porous filter bed that prevents the fine tin precipitates from clogging the filter paper. The brine wash removes residual water and any water-soluble impurities.

-

-

Purification: Concentrate the dried organic solution in a vacuum. Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0% to 100% ethyl acetate in hexanes.[2]

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an off-white to light brown solid (Expected yield: ~49%).[2]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two distinct reactive centers: the ortho-diamine and the 2-chloro position.

-

Ortho-Diamine Reactivity: The adjacent amino groups are nucleophilic and readily participate in condensation reactions with 1,2-dielectrophiles (e.g., α-dicarbonyls, phosgene derivatives) to form fused five- or six-membered rings. This is a cornerstone strategy for the synthesis of purine and pteridine analogs, which are scaffolds of immense biological importance.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated towards SNAr by the electron-withdrawing pyrimidine ring nitrogens. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for diverse functionalization of the pyrimidine core.[10][11] This reaction is often a key step in the synthesis of targeted kinase inhibitors and other pharmaceutical agents.[10]

Caption: Primary reaction pathways for synthetic diversification.

This dual reactivity makes it a valuable precursor in the synthesis of a wide range of compounds, including:

-

Anticancer Agents: As a building block for kinase inhibitors.[10]

-

Antiviral Compounds: For the creation of nucleoside analogs.[1]

-

Agrochemicals: As an intermediate for fungicides and plant growth regulators.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is an irritant and should be handled with appropriate care.

Table 3: Hazard and Safety Information

| Category | Details | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [12][13][14] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [13][15] |

| Storage | Store in a tightly closed container under an inert gas atmosphere (Nitrogen or Argon) at 2–8 °C. Keep in a cool, dry, and well-ventilated place away from incompatible substances. | [2][15] |

| Spill Response | Vacuum or sweep up material and place into a suitable disposal container. Avoid dust generation. Prevent entry into drains or waterways. |[12][15] |

Conclusion

This compound (CAS 14631-08-4) is a foundational building block in modern medicinal and materials chemistry. Its well-defined synthesis, coupled with its versatile reactivity at both the ortho-diamine and 2-chloro positions, provides a reliable and strategic entry point for the development of novel, high-value compounds. The protocols and data presented in this guide offer researchers a robust framework for the successful synthesis, characterization, and application of this important chemical intermediate.

References

- This compound | CAS 14631-08-4. Chemical-Suppliers. [Link]

- This compound.

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Autech Industry Co.,Limited. [Link]

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

- Preparation of 2,4-diaminopyrimidines.

- This compound. Stanford Chemicals. [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

- This compound. SIELC Technologies. [Link]

- Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SUPPLEMENTARY MATERIAL. Sociedade Brasileira de Química. [Link]

- Minoxidil. Wikipedia. [Link]

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Springfield. [Link]

- Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)...

Sources

- 1. stanfordchem.com [stanfordchem.com]

- 2. 2-Chloro-4,5-diaminopyrimidine | 14631-08-4 [chemicalbook.com]

- 3. This compound | CAS 14631-08-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | C4H5ClN4 | CID 84565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. lehigh.edu [lehigh.edu]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

Core Physical Properties of 2-chloro-4,5-diaminopyrimidine

An In-depth Technical Guide:

Introduction

2-chloro-4,5-diaminopyrimidine (CAS: 14631-08-4) is a substituted pyrimidine that serves as a vital heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of chloro and vicinal diamino functional groups makes it a versatile precursor for the synthesis of more complex molecules, including purine analogs and potential therapeutic agents. For researchers in drug discovery and development, a thorough understanding of its fundamental physical properties is not merely academic; it is a prerequisite for successful downstream applications, from reaction optimization and purification to formulation and analytical method development.

This guide provides a comprehensive overview of the core physical properties of 2-chloro-4,5-diaminopyrimidine. Moving beyond a simple datasheet, it delves into the causality behind experimental choices and provides field-proven, detailed methodologies for key characterization experiments. The objective is to equip scientists with the foundational knowledge required to handle, characterize, and utilize this compound with confidence and precision.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of reproducible science. The following table summarizes the key identifiers for 2-chloro-4,5-diaminopyrimidine.

| Identifier | Value | Source |

| CAS Number | 14631-08-4 | [1] |

| Molecular Formula | C₄H₅ClN₄ | [1][2][3] |

| Molecular Weight | 144.56 g/mol | [1] |

| IUPAC Name | 2-chloropyrimidine-4,5-diamine | [1] |

| InChI | InChI=1S/C4H5ClN4/c5-4-8-1-2(6)3(7)9-4/h1H,6H2,(H2,7,8,9) | [1] |

| InChIKey | QDUJVEOOSNUDDW-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)N)N | [1] |

Fundamental Physical Properties

The bulk physical properties of a compound dictate its handling, storage, and processing requirements. While extensive experimental data for this specific isomer is not as prevalent as for its 2,4-diamino-6-chloro counterpart (CAS: 156-83-2), computed properties and data from suppliers provide a baseline. Experimental verification is always recommended.

| Property | Value / Description | Source / Note |

| Appearance | Solid powder | General observation for similar compounds. |

| Melting Point | Data not readily available in refereed sources. | The related isomer, 2,6-Diamino-4-chloropyrimidine, has a melting point of 199-202 °C. Experimental determination is crucial. |

| XLogP3-AA | 0.1 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Workflow for Physical Property Characterization

The logical flow for characterizing a new or sparsely documented compound involves a systematic progression from basic identification to complex solution-state behavior.

Caption: A logical workflow for the physical characterization of a research compound.

Solubility Profile: A Critical Parameter

Solubility is arguably one of the most critical physical properties in drug discovery, directly influencing bioavailability, formulation, and the design of in-vitro assays.[5][6] It is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration of a compound upon precipitation after a small amount of a concentrated DMSO stock is added to an aqueous buffer. It's a high-throughput screen used early in discovery to flag problematic compounds.[7]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, crucial for pre-formulation and later-stage development.[7][8]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The Shake-Flask method remains the definitive standard for determining thermodynamic solubility due to its direct measurement of the compound at equilibrium.[8][9]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then analyzed to determine the final concentration.

Methodology:

-

Preparation: Add an excess of 2-chloro-4,5-diaminopyrimidine (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure equilibrium is reached.[9]

-

Phase Separation: To separate the undissolved solid from the saturated solution, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes). Causality Note: Filtration is an alternative, but the compound may adsorb to the filter material, leading to an underestimation of solubility.[5] Centrifugation avoids this pitfall.

-

Sampling: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantification: Dilute the supernatant into a suitable mobile phase and determine the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS. A standard calibration curve of the compound must be prepared in the same analytical solvent.

-

Calculation: The solubility is reported in units such as µg/mL or µM based on the measured concentration and the molecular weight of the compound.

Caption: Workflow for the Shake-Flask thermodynamic solubility determination.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a drug candidate, the pKa is paramount as it governs solubility, membrane permeability, and receptor binding interactions. 2-chloro-4,5-diaminopyrimidine contains multiple basic centers (two amino groups and two ring nitrogens), making its ionization behavior complex and highly relevant to its biological activity.

Experimental Protocol: pKa Determination via UV-Metric Titration

This method is ideal for compounds possessing a chromophore that changes absorbance upon ionization, and it is particularly useful for sparingly soluble compounds.[10]

Principle: The UV-Vis absorbance spectrum of the compound is recorded at various pH values. The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations, which corresponds to the inflection point of a plot of absorbance vs. pH.[10]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of 2-chloro-4,5-diaminopyrimidine in a suitable solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer or individual buffers (e.g., phosphate, borate) can be used.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on pH.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample. Identify an analytical wavelength where the absorbance difference between the ionized and unionized forms is maximal.

-

Data Analysis: Plot the absorbance at the chosen wavelength against the measured pH of each buffer.

-

pKa Calculation: Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch). The pKa is determined from the inflection point of the curve.[10]

Caption: Workflow for pKa determination using UV-metric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and quality control of chemical compounds.

-

Mass Spectrometry (MS): Provides information on the mass of the molecule and its fragmentation patterns. For 2-chloro-4,5-diaminopyrimidine, the expected monoisotopic mass is 144.02027 Da.[1] GC-MS data shows a prominent molecular ion peak at m/z 144 and a significant fragment at m/z 109, corresponding to the loss of chlorine.[1]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching: (Primary amines) ~3300-3500 cm⁻¹

-

C=N and C=C stretching: (Pyrimidine ring) ~1550-1650 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. This technique is also the basis for quantitative analysis via the Beer-Lambert law. In methanol, 2-chloro-4,5-diaminopyrimidine exhibits a spectrum available in the SpectraBase database.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show:

-

A singlet for the aromatic proton on the pyrimidine ring (H-6).

-

Two distinct broad singlets for the non-equivalent amino groups (-NH₂) at positions 4 and 5. The chemical shifts of these protons are influenced by the electronic effects of the chloro and amino substituents.[11]

-

References

- Berna, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen.

- Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Poblet, C., et al. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH.

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Persson, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- PubChem. This compound. National Center for Biotechnology Information.

- SpectraBase. 2-Chloro-4,5-diaminopyrimidine. John Wiley & Sons, Inc.

- Gronowitz, S., et al. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.

- PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information.

Sources

- 1. This compound | C4H5ClN4 | CID 84565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4,5-diaminopyrimidine | 14631-08-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. rheolution.com [rheolution.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-Chloropyrimidine-4,5-diamine: A Cornerstone Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloropyrimidine-4,5-diamine is a heterocyclic amine of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties, including its definitive molecular weight and formula. We delve into its synthesis, explore the nuances of its chemical reactivity, and highlight its critical role as a scaffold in modern drug discovery, particularly in the development of targeted kinase inhibitors. A detailed, field-proven experimental protocol for a representative nucleophilic aromatic substitution reaction is provided to illustrate its practical application and empower researchers in their synthetic endeavors.

Core Molecular Attributes: The Chemical Identity

A precise understanding of a compound's formula and mass is fundamental for all quantitative work, from stoichiometric calculations in reaction design to interpretation of mass spectrometry data.

Molecular Formula and Weight

This compound is composed of a pyrimidine ring functionalized with one chlorine atom and two amine groups. Its molecular identity is defined by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₄ | [1][2][3][4][5] |

| Molecular Weight | 144.56 g/mol | [2][4][5][6] |

| CAS Number | 14631-08-4 | [1][2][3][7] |

| PubChem CID | 84565 | [5] |

Structural Representation

The arrangement of atoms is critical to the molecule's reactivity. The structure features a six-membered aromatic ring containing two nitrogen atoms, with substituents at positions 2, 4, and 5.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its widespread use.

Synthetic Routes

A prevalent and robust method for synthesizing this compound involves the direct chlorination of a hydroxyl-substituted pyrimidine precursor. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: General workflow for pyrimidine chlorination.

This method is advantageous as it often produces a clean product that can be isolated after a careful aqueous workup, avoiding the need for extensive chromatographic purification[8].

Core Reactivity: A Tale of Two Sites

The molecule's utility is derived from two primary reactive centers:

-

The C2-Chlorine Atom: The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing pyrimidine ring activates the chlorine for displacement by a vast range of nucleophiles (amines, thiols, alcohols). This SₙAr reaction is the cornerstone of its application in library synthesis for drug discovery, allowing for the facile introduction of diverse chemical functionalities[9][10].

-

The C4 and C5 Amino Groups: These primary aromatic amines exhibit typical nucleophilic character. They can be acylated, alkylated, or undergo condensation reactions with carbonyls to form more complex heterocyclic systems. This allows for further structural elaboration after the key C2-substituent has been installed.

Application Spotlight: Scaffolding Kinase Inhibitors

The pyrimidine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors[10]. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

The 2,4-diaminopyrimidine substructure is a bioisostere of the adenine core of ATP, the natural substrate for kinases. This mimicry allows compounds derived from this compound to bind competitively to the ATP-binding pocket of a target kinase.

-

Hinge-Binding: The two amino groups are perfectly positioned to form crucial hydrogen bonds with the "hinge region" of the kinase, a key anchoring interaction for potent inhibitors[11].

-

Selectivity Pocket: The SₙAr reaction at the C2 position allows chemists to install a variety of groups that can extend into a nearby selectivity pocket, enabling the fine-tuning of potency and selectivity for the target kinase over the ~500 other kinases in the human kinome[12][13][14].

This strategy has led to the discovery of potent inhibitors for numerous kinases, including Bruton's tyrosine kinase (Btk) and Focal Adhesion Kinase (FAK)[11][15].

Field-Proven Protocol: SₙAr Amination of this compound

This protocol provides a detailed, self-validating methodology for a representative SₙAr reaction, a fundamental transformation for this substrate.

Objective: To synthesize a novel 2-(alkylamino)pyrimidine-4,5-diamine derivative.

Pillar of Trustworthiness: This protocol is a self-validating system. The success of each step is confirmed by the final analytical characterization, ensuring the integrity of the resulting compound.

Methodology:

-

Reaction Setup (Expertise & Causality):

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

-

Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or isopropanol to dissolve the starting material.

-

Add the desired primary or secondary amine nucleophile (1.1–1.2 eq). A slight excess ensures the reaction goes to completion.

-

Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: The base is critical to scavenge the HCl generated during the substitution, preventing protonation of the starting materials and driving the reaction forward.

-

-

Reaction Execution & Monitoring:

-

Stir the mixture at a temperature ranging from ambient to 80 °C. The required temperature depends on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove acidic impurities) and brine (to remove residual water).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Validation:

-

Purify the crude residue via flash column chromatography on silica gel to isolate the pure product.

-

Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the required analytical standards for further research.

-

References

- This compound | CAS 14631-08-4 | Chemical-Suppliers.

- 010-000-103 this compound | Stanford Chemicals.

- This compound - SIELC Technologies.

- This compound.

- This compound | C4H5ClN4 | CID 84565 - PubChem.

- 2-Chloropyrimidine - Organic Syntheses Procedure.

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents.

- Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap.

- CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents.

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed.

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH.

- 2 6 Diamino 4 Chloro Pyrimidine Cas Number 156-83-2, Purity - IndiaMART.

- Minoxidil - Wikipedia.

- Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate.

- Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed.

- In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - MDPI.

- 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization.

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH.

Sources

- 1. This compound | CAS 14631-08-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. stanfordchem.com [stanfordchem.com]

- 3. This compound | 14631-08-4 [chemnet.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | C4H5ClN4 | CID 84565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-二氨基-4-氯嘧啶 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-chloropyrimidine-2,4-diamine: Synthesis, Characterization, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diamine compound with the molecular formula C4H5ClN4, identified by IUPAC nomenclature as 6-chloropyrimidine-2,4-diamine . This document details its chemical identity, synthesis, and purification protocols, analytical characterization, and principal applications in pharmaceutical development, most notably as a critical intermediate in the synthesis of Minoxidil. Furthermore, its intrinsic, albeit modest, biological activity as a dihydrofolate reductase (DHFR) inhibitor is explored, offering insights into the broader relevance of the diaminopyrimidine scaffold in medicinal chemistry. Safety protocols and handling guidelines are also provided to ensure safe laboratory practice.

Chemical Identity and Nomenclature

The compound C4H5ClN4 is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine but containing two nitrogen atoms at positions 1 and 3 of the ring[1]. The correct IUPAC name for this structure is 6-chloropyrimidine-2,4-diamine [2][3][4].

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 6-chloropyrimidine-2,4-diamine | [2][4] |

| CAS Number | 156-83-2 | [4][5][6][7][8] |

| Molecular Formula | C4H5ClN4 | [5][8] |

| Molecular Weight | 144.56 g/mol | [3][5] |

| Synonyms | 2,4-Diamino-6-chloropyrimidine, 4-Chloro-2,6-diaminopyrimidine | [2][5][6] |

| InChI Key | QJIUMVUZDYPQRT-UHFFFAOYSA-N | [2][3] |

| Appearance | White to off-white or light yellow crystalline powder | [5][6] |

Synthesis of 6-chloropyrimidine-2,4-diamine

The primary and most established route for synthesizing 6-chloropyrimidine-2,4-diamine is through the chlorination of its precursor, 2,4-diamino-6-hydroxypyrimidine (DAHP). This reaction utilizes phosphorus oxychloride (POCl3) as both the chlorinating agent and often as the solvent. The causality behind this choice is the high reactivity of POCl3, which effectively replaces the hydroxyl group with a chlorine atom via a nucleophilic substitution mechanism on the pyrimidine ring.

Synthesis and Purification Protocol

This protocol synthesizes information from established laboratory and patented methods[9][10][11][12].

Objective: To synthesize 6-chloropyrimidine-2,4-diamine from 2,4-diamino-6-hydroxypyrimidine.

Materials:

-

2,4-diamino-6-hydroxypyrimidine (DAHP)

-

Phosphorus oxychloride (POCl3)

-

Diisopropylethylamine (DIEA) (Optional, as catalyst)[9]

-

Ethanol or Methanol (for quenching)

-

Ethyl Acetate (for extraction and dispersion)

-

Ammonia water or Sodium Hydroxide (for neutralization)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na2SO4)

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq.).

-

Chlorination: Carefully add phosphorus oxychloride (POCl3) (approx. 5.0 eq.) to the flask. If using a catalyst, cool the mixture and add diisopropylethylamine (DIEA) (1.2 eq.) dropwise[9].

-

Heating: Heat the reaction mixture to 95-110°C and maintain stirring for 4-17 hours[9][11][12]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After the reaction is complete, cool the mixture. Excess POCl3 can be removed by distillation under reduced pressure. The reaction is then carefully quenched.

-

Method A (Ice Water): Slowly add the reaction concentrate to crushed ice/ice water, ensuring the temperature does not exceed 50-60°C[11][13]. Stir the resulting solution at an elevated temperature (e.g., 90°C) for 1 hour to complete hydrolysis of any remaining phosphorus compounds[11].

-

Method B (Alcohol): A safer alternative involves slowly adding a lower alcohol like ethanol or methanol dropwise to the cooled concentrate[12]. This is a less exothermic quenching method.

-

-

Isolation of Intermediate Salt: After quenching, a dispersing agent such as ethyl acetate or acetone is added to precipitate the product as its hydrochloride salt (DACP hydrochloride)[12]. The precipitate is collected by filtration. This step is crucial for achieving high recovery rates.

-

Neutralization: The collected hydrochloride salt is dissolved in water. The solution's pH is then adjusted to 6-8 using ammonia water or a sodium hydroxide solution[9][11][12].

-

Extraction and Drying: The neutralized aqueous solution is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the final product, 6-chloropyrimidine-2,4-diamine, as a white to off-white solid[11].

Experimental Workflow: Synthesis of 6-chloropyrimidine-2,4-diamine

Caption: Workflow for the synthesis of 6-chloropyrimidine-2,4-diamine.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized 6-chloropyrimidine-2,4-diamine, a combination of analytical techniques is employed. These methods provide a self-validating system for the protocol described above.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Parameter | Observed Data / Expected Range | Source(s) |

| ¹H NMR | Chemical Shift (δ) | δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H) in DMSO-d₆. | [11][12] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic/Heterocyclic carbons expected in the 110-170 ppm range. Specific shifts: C2(~163 ppm), C4(~162 ppm), C5(~90 ppm), C6(~158 ppm). | [7][14] |

| IR | Wavenumber (ν) | 3449, 3327 cm⁻¹ (N-H stretching), 1642 cm⁻¹ (C=N stretching), 1581, 1551 cm⁻¹ (C=C stretching), 795 cm⁻¹ (C-Cl stretching). | [11] |

| Mass Spec. | m/z | ES-MS: 145.0 (M+H)⁺. | [11][12] |

| HPLC | Method | Reverse-phase (RP) HPLC with a C18 column is suitable. Mobile phase can consist of acetonitrile and water with an acid modifier like phosphoric or formic acid. | [15] |

| GC-MS | Method | Suitable for purity analysis and identification of volatile impurities. Derivatization may be required for improved chromatographic performance. | [7] |

| Melting Point | Range | 199-202 °C | [5] |

Application in Drug Development: Synthesis of Minoxidil

The primary industrial and research application of 6-chloropyrimidine-2,4-diamine is as a pivotal precursor in the synthesis of Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), an antihypertensive vasodilator medication also widely used to treat hair loss[5]. The synthesis is a two-step process involving N-oxidation followed by nucleophilic aromatic substitution.

Step 1: N-Oxidation

The nitrogen at position 3 of the pyrimidine ring is oxidized to form 2,4-diamino-6-chloropyrimidine 3-oxide . This oxidation is critical as it activates the chlorine at the C6 position for subsequent nucleophilic displacement.

Protocol: N-Oxidation

-

Dissolution: Suspend 6-chloropyrimidine-2,4-diamine (1.0 eq.) in a suitable solvent like ethanol[16].

-

Oxidation: Cool the mixture (e.g., to 6-8°C) and add an oxidizing agent dropwise. Common agents include peracetic acid or m-chloroperoxybenzoic acid (m-CPBA)[10][16]. Alternatively, a greener method using hydrogen peroxide with a sodium tungstate catalyst can be employed[13].

-

Reaction: Stir the mixture for several hours, allowing it to warm to room temperature.

-

Isolation: The product, 2,4-diamino-6-chloropyrimidine 3-oxide, can be precipitated (e.g., by adding petroleum ether), filtered, and recrystallized to yield the pure intermediate[16].

Step 2: Nucleophilic Substitution with Piperidine

The activated chloro-intermediate is then reacted with piperidine. The electron-withdrawing effect of the N-oxide group facilitates the displacement of the chlorine atom by the piperidine nucleophile.

Protocol: Synthesis of Minoxidil

-

Reaction Setup: Add 2,4-diamino-6-chloropyrimidine 3-oxide (1.0 eq.) and an excess of piperidine to a reaction vessel. The reaction can be run in a solvent like acetone with a base (e.g., potassium carbonate) or neat in boiling piperidine[10][17].

-

Heating: Heat the mixture under reflux (approx. 100-106°C) for several hours until the reaction is complete (monitored by TLC)[2][17].

-

Crystallization: Cool the reaction mixture significantly (e.g., to 5°C) to induce crystallization of the crude Minoxidil product.

-

Purification: Collect the crude product by filtration. Recrystallize from a solvent system such as isopropanol and water to obtain high-purity Minoxidil[2].

Experimental Workflow: Synthesis of Minoxidil

Caption: Two-step synthesis of Minoxidil from 6-chloropyrimidine-2,4-diamine.

Biological Activity and Mechanism of Action

While its primary role is a synthetic intermediate, the 2,4-diaminopyrimidine scaffold is a well-known pharmacophore associated with antimicrobial activity[1]. Compounds with this core structure, such as Trimethoprim and Pyrimethamine, function as inhibitors of dihydrofolate reductase (DHFR)[7][8].

Inhibition of Dihydrofolate Reductase (DHFR)

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. The folate synthesis pathway is essential for producing tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides (purines and thymidine) and amino acids required for DNA replication and cellular growth[3][10][18].

The enzyme DHFR catalyzes the final step in this pathway, the reduction of dihydrofolate (DHF) to THF. Diaminopyrimidines are structural analogs of the pteridine portion of DHF and act as competitive inhibitors of DHFR[8]. By binding to the enzyme's active site, they block the production of THF, leading to a bacteriostatic or bactericidal effect[8]. 6-chloropyrimidine-2,4-diamine has been screened for such properties and was found to exhibit low antibacterial and antifungal activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans[1][5].

Signaling Pathway: Bacterial Folate Synthesis Inhibition

Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR).

Toxicity

The acute toxicity has been evaluated in mice, with a determined LD50 of 518.6 mg/kg of body weight, indicating moderate toxicity upon acute exposure[5].

Safety, Handling, and Storage

Proper handling of 6-chloropyrimidine-2,4-diamine is essential to ensure laboratory safety. The compound is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation[7][18].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields[6][18].

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust and minimize dust generation. Wash hands thoroughly after handling[3][18].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids[4][18].

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. During a fire, toxic gases such as hydrogen chloride and nitrogen oxides may be generated[6][18].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6][18].

Conclusion

6-chloropyrimidine-2,4-diamine is a compound of significant utility in synthetic and medicinal chemistry. Its well-defined synthesis and reactivity make it an indispensable building block for the pharmaceutical industry, particularly for the production of Minoxidil. While its intrinsic antimicrobial activity is low, its 2,4-diaminopyrimidine core serves as a valuable case study in the principles of enzyme inhibition, specifically targeting the bacterial folate pathway. The detailed protocols and characterization data provided in this guide offer a robust framework for researchers and drug development professionals working with this versatile intermediate.

References

- Fayez, R. A., Al-Zobidy, A. M. H., & Al-Masoudi, W. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO-PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1).

- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

- Google Patents. (2022). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

- PrepChem.com. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.

- Google Patents. (2017). CN107235919B - Process for synthesizing minoxidil.

- Academia.edu. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine.

- Wang, H., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592.

- ResearchGate. (n.d.). Synthesis of minoxidil.

- Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

- ResearchGate. (n.d.). Microbial activities of 6-Chloro-2,4-diamino pyrimidine.

- TÜBİTAK Academic Journals. (2019). The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe). Turkish Journal of Chemistry.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (2015). (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.

- SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column.

- RCSB PDB. (n.d.). Folate Synthesis. PDB-101.

- Bourne, C. R. (2014). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Antibiotics, 3(3), 338-376.

- Patsnap Synapse. (2024). What is the mechanism of Brodimoprim?.

- ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.

- RCSB PDB. (n.d.). Diaminopyrimidine. PDB-101.

- Taylor & Francis Online. (n.d.). Diaminopyrimidine – Knowledge and References.

Sources

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bhu.ac.in [bhu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 17. What is the mechanism of Brodimoprim? [synapse.patsnap.com]

- 18. scbt.com [scbt.com]

Spectroscopic Characterization of 2-Chloropyrimidine-4,5-diamine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloropyrimidine-4,5-diamine (CAS: 14631-08-4), a key heterocyclic intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond presenting raw data, this guide emphasizes the interpretation of spectral features, the rationale behind experimental methodologies, and the structural information derived from each technique. By grounding the analysis in established spectroscopic principles and comparative data from related pyrimidine structures, this whitepaper serves as a practical reference for the identification, characterization, and quality control of this important compound.

Introduction and Molecular Structure

This compound is a substituted pyrimidine featuring two electron-donating amino groups (-NH₂) and one electron-withdrawing chloro (-Cl) group. This unique electronic arrangement makes it a valuable synthon for creating more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The structural elucidation of this molecule is paramount for confirming its identity and purity. Spectroscopic methods provide a definitive, non-destructive means to achieve this.

The molecular formula is C₄H₅ClN₄, with a monoisotopic mass of approximately 144.02 Da and a molecular weight of 144.56 g/mol .[1] The structural arrangement of its constituent atoms is the primary determinant of its spectroscopic signature.

Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common and effective method for generating a characteristic fragmentation pattern.

Key Spectral Data (EI-MS)

The mass spectrum is characterized by a distinct molecular ion peak and a key fragment resulting from the loss of the chlorine atom.

| m/z (Mass/Charge) | Proposed Assignment | Relative Intensity | Interpretation Notes |

| 146 | [M+2]⁺ | ~32% of M⁺ | Confirms the presence of one chlorine atom due to the ³⁷Cl isotope.[1] |

| 144 | [M]⁺ | High | Molecular ion peak, corresponding to the C₄H₅³⁵ClN₄ formula.[1][2] |

| 109 | [M - Cl]⁺ | High | Result of the loss of a chlorine radical (∙Cl) from the molecular ion.[1][2] |

Analysis and Fragmentation Pathway

The most vital information from the EI-mass spectrum is the confirmation of the molecular mass and the presence of chlorine. The molecular ion [M]⁺ is observed at m/z 144.[2] The presence of a single chlorine atom is unequivocally confirmed by the [M+2]⁺ peak at m/z 146, which has an intensity approximately one-third that of the molecular ion, consistent with the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1]

The fragmentation of substituted pyrimidines under EI is heavily influenced by the nature and position of the substituents.[3] A common initial fragmentation step involves the loss of substituents as neutral radicals or molecules.[4] For this compound, the most prominent fragmentation is the cleavage of the C-Cl bond, which is weaker than the C-N or C-H bonds of the ring. This leads to the formation of a highly abundant fragment ion at m/z 109, corresponding to the loss of a chlorine radical.[1][2]

Figure 2: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique "fingerprint" for identification. The spectrum of this compound is dominated by absorptions from the amino groups and the pyrimidine ring.

Expected Absorption Bands

The analysis is based on a KBr wafer sample preparation method, as is standard for solid samples.[1][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation Notes |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands (asymmetric and symmetric stretching) are expected for a primary amine, indicating the presence of the -NH₂ groups.[6] |

| ~3100 | C-H Stretch | Aromatic C-H | A weak to medium absorption from the C-H bond on the pyrimidine ring. |

| 1680 - 1620 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amino groups. |

| 1600 - 1450 | C=C and C=N Stretch | Pyrimidine Ring | A series of sharp, medium-to-strong bands characteristic of aromatic and heteroaromatic ring systems.[5] |

| 860 - 680 | C-Cl Stretch | Aryl Halide | The C-Cl stretching vibration typically appears in this region of the spectrum. |

Spectral Interpretation

The IR spectrum provides strong evidence for the key functional groups. The most prominent feature is the broad absorption in the 3500-3300 cm⁻¹ region, characteristic of N-H stretching vibrations from the two primary amine groups.[6] The presence of two distinct peaks in this region would confirm their primary nature (asymmetric vs. symmetric stretch). The aromatic character of the pyrimidine core is confirmed by the series of sharp absorption bands between 1600 cm⁻¹ and 1450 cm⁻¹, which correspond to the C=C and C=N ring stretching modes.[5] A weaker band around 3100 cm⁻¹ is attributable to the lone aromatic C-H stretch. Finally, the presence of the chlorine substituent is supported by a C-Cl stretching absorption in the fingerprint region, typically below 860 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, we can reliably predict the expected chemical shifts and signal multiplicities based on established principles and data from analogous structures.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule's asymmetric structure. Chemical shifts are influenced by hybridization and the electronic effects of substituents.[7]

| Carbon Atom | Predicted δ (ppm) | Reasoning |

| C2 | 155 - 165 | Attached to two electronegative nitrogen atoms and a chlorine atom, causing a significant downfield shift. |

| C4 | 145 - 155 | Attached to two nitrogen atoms and an electron-donating amino group. |

| C5 | 115 - 125 | Attached to an amino group and adjacent to a carbon, expected to be the most upfield of the ring carbons due to the strong donating effect of the -NH₂ group. |

| C6 | 135 - 145 | The only carbon attached to a hydrogen atom; its chemical shift is influenced by the adjacent ring nitrogen. |

Note: Predicted shifts are relative to TMS. Actual values may vary based on solvent and experimental conditions.[8]

The C2 and C4 carbons are expected to be the most downfield due to their direct attachment to two nitrogen atoms within the pyrimidine ring. The C2 signal will be further shifted downfield by the attached chlorine. The C5 carbon is predicted to be the most upfield due to the strong shielding effect of the directly bonded electron-donating amino group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing three main signals: one for the aromatic proton and two for the non-equivalent amino groups.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Reasoning |

| H6 | 7.0 - 8.0 | Singlet (s) | 1H | Aromatic proton on the pyrimidine ring, deshielded by the ring current and adjacent nitrogen atom. |

| -NH₂ (C4) | 5.0 - 6.5 | Broad Singlet (br s) | 2H | Protons on the amino group at position 4. Broadness is due to quadrupole coupling with nitrogen and potential chemical exchange. |

| -NH₂ (C5) | 4.5 - 6.0 | Broad Singlet (br s) | 2H | Protons on the amino group at position 5. Likely to have a different chemical shift from the C4-NH₂ due to the different electronic environment. |

Note: Predicted shifts are relative to TMS and can be highly dependent on solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration.[9]

The lone proton on the pyrimidine ring (H6) will appear as a sharp singlet in the aromatic region. The protons of the two amino groups are expected to appear as two separate broad singlets, as they are in chemically distinct environments. Their signals are often broad due to nitrogen's quadrupolar moment and exchange with trace amounts of water in the solvent.

Experimental Protocols

To ensure data reproducibility and integrity, standardized acquisition protocols are essential. The following methodologies represent field-proven approaches for obtaining high-quality spectroscopic data for this class of compound.

Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of this compound in a volatile solvent like methanol or ethyl acetate.

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI).

-

Ionization Energy: Set to 70 eV. This is a standard energy that provides a good balance of molecular ion formation and reproducible fragmentation, facilitating library matching.[3]

-

Ion Source Temperature: Maintain at approximately 200-250 °C to ensure sample volatilization without thermal degradation.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak [M]⁺ and the [M+2]⁺ isotope peak. Analyze the fragmentation pattern to confirm structural features.

Infrared Spectroscopy (FTIR)

-

Sample Preparation (KBr Pellet): Mix ~1 mg of dry sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The transparency is critical for minimizing light scattering.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands and assign them to their corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of amine protons, often resulting in sharper -NH₂ signals.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-